
The Origin of Anthrarobin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Anthrarobin

Cat. No.: B1665569 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Anthrarobin, a trihydroxyanthracene derivative, holds a significant place in the historical

development of synthetic medicinal chemistry. This technical guide provides an in-depth

exploration of the origin, synthesis, chemical properties, and biological activities of

anthrarobin, with a particular focus on its relevance to drug discovery and development.

Quantitative data is presented in structured tables, and detailed experimental methodologies

are provided for key synthetic procedures. Furthermore, logical and experimental workflows are

visualized using the DOT language to facilitate a deeper understanding of the concepts

discussed.

Introduction: Historical Context and Chemical
Identity
Anthrarobin, chemically known as 1,2,10-trihydroxyanthracene, emerged in the late 19th

century as a synthetic analogue to naturally occurring compounds used in dermatology. It was

developed as a more standardized and potentially less irritating alternative to chrysarobin, a

complex mixture of substances derived from the araroba tree, which was used to treat skin

conditions like psoriasis. Anthrarobin's development marked a pivotal step in the transition

from empirical plant-based remedies to rationally designed synthetic drugs.

Historically, anthrarobin is also significant as the immediate chemical precursor to dithranol

(anthralin), a highly effective topical treatment for psoriasis first synthesized in 1916. The
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progression from chrysarobin to anthrarobin and then to anthralin illustrates an early example

of medicinal chemistry optimization, where the hydroxylation pattern of the anthracene core

was systematically modified to enhance therapeutic efficacy.

Table 1: Chemical and Physical Properties of Anthrarobin

Property Value Reference(s)

IUPAC Name anthracene-1,2,10-triol [1]

Synonyms
1,2,10-Anthracenetriol,

Desoxyalizarin, Leucoalizarin
[1]

CAS Number 577-33-3 [2]

Molecular Formula C₁₄H₁₀O₃ [2]

Molecular Weight 226.23 g/mol [1]

Appearance Yellowish powder [2]

Melting Point 218 °C (decomposes)

Solubility
Poorly soluble in water; soluble

in alcohols and glycerin.
[2]

Stability

Susceptible to oxidation,

particularly due to the hydroxyl

groups.

[2]

Synthesis of Anthrarobin
The primary and historically significant method for the synthesis of anthrarobin is the reduction

of alizarin (1,2-dihydroxyanthraquinone).

Key Synthetic Reaction: Reduction of Alizarin
The conversion of alizarin to anthrarobin involves the reduction of one of the ketone groups on

the central ring of the anthraquinone structure to a hydroxyl group.
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Fig. 1: General reaction scheme for the synthesis of anthrarobin.

Experimental Protocol: Reduction of Alizarin with Zinc
Dust and Ammonia
While a definitive, contemporary protocol from a source like Organic Syntheses is not readily

available, historical accounts and general knowledge of anthraquinone chemistry allow for the

construction of a plausible and detailed experimental procedure. This protocol is based on the

classical method of reducing anthraquinones.

Materials:

Alizarin (1,2-dihydroxyanthraquinone)

Zinc dust

Aqueous ammonia (e.g., 25-30%)

Ethanol or glacial acetic acid (as solvent)

Hydrochloric acid (for workup)

Standard laboratory glassware for reflux and filtration
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Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend alizarin

in a suitable solvent such as ethanol or glacial acetic acid.

Addition of Reagents: To this suspension, add an excess of zinc dust. Slowly add aqueous

ammonia to the mixture while stirring. The amount of zinc and ammonia should be in

stoichiometric excess relative to alizarin to ensure complete reduction.

Reflux: Heat the reaction mixture to reflux with continuous stirring. The progress of the

reaction can often be monitored by a change in color of the solution. The reaction time will

vary depending on the scale and specific concentrations but can range from several hours to

overnight.

Workup: After the reaction is complete (as determined by thin-layer chromatography or the

disappearance of the starting material's color), cool the mixture to room temperature. Filter

the hot solution to remove the excess zinc dust and other inorganic byproducts.

Precipitation: Carefully acidify the filtrate with dilute hydrochloric acid. This will cause the

anthrarobin to precipitate out of the solution.

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with

distilled water to remove any remaining salts. The crude anthrarobin can be further purified

by recrystallization from a suitable solvent system, such as ethanol/water or acetic

acid/water, to yield a yellowish crystalline powder.

Biological Activity and Mechanism of Action
The biological activities of anthrarobin are of significant interest, particularly in the context of

dermatology and enzyme inhibition. While its therapeutic use has been largely superseded by

its derivative, anthralin, understanding the bioactivity of the parent compound provides valuable

insights.

Enzyme Inhibition
Recent studies have highlighted anthrarobin's potential as an enzyme inhibitor. Specifically, it

has been shown to be an effective inhibitor of butyrylcholinesterase (BChE), an enzyme
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implicated in the progression of Alzheimer's disease.

Table 2: Butyrylcholinesterase (BChE) Inhibition by Anthrarobin and its Derivatives

Compound IC₅₀ (µM) Reference

Anthrarobin (1) - [3][4]

Anthrarobin derivative (4) 17.2 ± 0.47 [3]

Anthrarobin derivative (5) 5.3 ± 1.23 [3]

Eserine (Standard) 7.8 ± 0.27 [3]

Note: The specific derivatives are acylated forms of anthrarobin. Compound 5 demonstrated

higher potency than the standard inhibitor, eserine.
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Fig. 2: Logical diagram of butyrylcholinesterase inhibition by anthrarobin derivatives.

Antioxidant Activity
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Anthrarobin has demonstrated significant antioxidant properties, which are attributed to its

hydroxyl groups that can scavenge free radicals.

Table 3: Antioxidant Activity of Anthrarobin

Assay Concentration (µM) Activity (%) Reference

DPPH Radical

Scavenging
50 68

DPPH Radical

Scavenging
100 78

Reducing Power 50 37

Reducing Power 100 54

Signaling Pathways in Skin Cells
While the precise signaling pathways of anthrarobin are not as extensively studied as those of

anthralin, it is understood to interact with keratinocytes and T-cells, leading to an inhibition of

keratinocyte proliferation.[5] This is the basis for its historical use in psoriasis. The therapeutic

effects of its successor, anthralin, are thought to involve the modulation of signaling cascades

such as the MAP kinase pathway and the generation of reactive oxygen species, which can

induce apoptosis in hyperproliferative keratinocytes. It is plausible that anthrarobin exerts its

effects through similar, albeit potentially less potent, mechanisms.
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Fig. 3: Postulated signaling pathways for anthrarobin in skin cells.

Conclusion
Anthrarobin stands as a testament to the early successes of synthetic medicinal chemistry. Its

origin lies in the deliberate chemical modification of the anthraquinone scaffold to create a

therapeutic agent for skin disorders. While its clinical use has been surpassed, the study of

anthrarobin continues to be relevant for drug development professionals. Its role as a

butyrylcholinesterase inhibitor opens new avenues for research in neurodegenerative diseases.

The synthetic pathways and biological activities detailed in this guide provide a solid foundation

for further investigation and development of novel therapeutics based on the anthrarobin
structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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